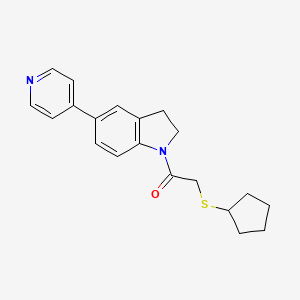

2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

2-cyclopentylsulfanyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c23-20(14-24-18-3-1-2-4-18)22-12-9-17-13-16(5-6-19(17)22)15-7-10-21-11-8-15/h5-8,10-11,13,18H,1-4,9,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIQUZKIHAVFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Indolinyl Group: Starting from an appropriate indole derivative, functionalization at the 1-position can be achieved through alkylation or acylation reactions.

Introduction of the Pyridinyl Group: This can be done via cross-coupling reactions such as Suzuki or Heck reactions.

Attachment of the Cyclopentylthio Group: This step might involve the nucleophilic substitution of a suitable leaving group with a cyclopentylthiol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinyl or indolinyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions might include the use of bases or acids to facilitate the reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Structure and Composition

The compound is characterized by its unique structure, which includes:

- A cyclopentylthio group

- An indolinone moiety

- A pyridine ring

This structural complexity contributes to its biological activity and potential therapeutic uses.

Molecular Formula

The molecular formula for 2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is .

Anticancer Activity

Research has indicated that indolinone derivatives exhibit significant anticancer properties. Specifically, compounds similar to This compound have been studied for their ability to inhibit cancer cell proliferation.

Case Study: Acute Myeloid Leukemia

A study focused on the treatment of acute myeloid leukemia (AML) demonstrated that certain indolinone compounds could effectively target FLT3 mutations, which are prevalent in AML patients. The compound's mechanism involves inhibiting phosphorylation pathways critical for cancer cell survival and proliferation .

Modulation of CXCR4

Another promising application is the modulation of the chemokine receptor CXCR4, which plays a crucial role in cancer metastasis and immune response. Compounds related to This compound have been identified as potential CXCR4 modulators, offering a pathway for therapeutic intervention in various malignancies .

Neuroprotective Effects

Research has also suggested that indolinone derivatives may possess neuroprotective properties. Preliminary studies indicate that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering new avenues for treating neurodegenerative diseases.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, particularly against pathogenic fungi. Its efficacy against various microorganisms is under investigation, with potential implications for developing new antifungal agents .

Table 1: Biological Activities of Related Indolinone Compounds

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Critical Analysis of Differences

The pyridine substituent in the indoline core contrasts with the pyrrolidine ring in indapyrophenidone . Pyridine’s aromaticity and basicity could alter receptor binding compared to pyrrolidine’s flexibility and secondary amine properties.

Physicochemical Properties: The ethanone moiety in the target compound and indapyrophenidone likely increases lipophilicity, facilitating blood-brain barrier penetration, as seen in cathinone derivatives . Substitution at the indoline/indole 5-position (pyridine in the target vs. carboxylic acid in ) drastically alters polarity, with the latter increasing water solubility but reducing membrane permeability .

In contrast, indapyrophenidone’s pyrrolidine and phenyl groups are more synthetically tractable . Characterization via high-resolution mass spectrometry (HRMS) and NMR (as applied to indapyrophenidone ) would be critical for distinguishing the target compound from analogs. X-ray crystallography (e.g., SHELX-based methods ) could resolve stereochemical ambiguities in the indoline core.

Research Findings and Implications

- Pharmacological Hypotheses: The pyridine ring’s resemblance to nicotinic acetylcholine receptor ligands suggests possible CNS activity, though this remains untested. In contrast, indapyrophenidone’s cathinone-like structure correlates with stimulant effects .

- Computational Insights: Density functional theory (DFT) calculations (e.g., Colle-Salvetti methods ) could model the electronic effects of the cyclopentylthio group, predicting reactivity or binding modes compared to cyclopentylamino or oxetane derivatives .

- Regulatory Considerations : Structural similarity to patented compounds (e.g., cyclopentyl-oxetane amines ) may raise intellectual property concerns for therapeutic development.

Actividad Biológica

2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a cyclopentylthio group and an indolin moiety with a pyridine substitution, contributing to its unique pharmacological profile. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been studied for its potential as an agonist for certain receptors and enzymes involved in metabolic pathways.

Key Mechanisms:

- Receptor Modulation: The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

- Enzyme Inhibition: It has shown potential in inhibiting specific enzymes, which could be beneficial in treating diseases like cancer and neurodegenerative disorders.

Research Findings

Recent studies have demonstrated the compound's efficacy in various biological assays:

- Antitumor Activity: In vitro studies indicated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects: Animal models have shown that the compound reduces inflammation markers, suggesting its potential use in inflammatory diseases.

- Neuroprotective Properties: Preliminary research indicates neuroprotective effects in models of neurodegeneration, possibly through the modulation of oxidative stress pathways.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers in vivo | |

| Neuroprotective | Protects against oxidative stress |

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity.

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, the compound was administered to mice exhibiting cognitive decline. Results showed improved memory performance and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the key steps and optimized reaction conditions for synthesizing 2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce the cyclopentylthio group and condensation to attach the indolin-1-yl moiety. Critical parameters include:

- Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or DCM) to facilitate intermediate formation .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are used for cross-coupling reactions to construct the pyridinyl-indoline core .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is essential to isolate the pure product .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the presence of cyclopentylthio (δ 1.5–2.5 ppm for cyclopentyl protons) and pyridinyl protons (δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 381.15) .

- Chromatography : Thin-layer chromatography (TLC) or HPLC monitors reaction progress and purity (>95%) .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Solubility : Test in solvents like DMSO, ethanol, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy to detect precipitation .

- Stability : Accelerated stability studies under heat (40–60°C) and light exposure (ICH guidelines) with periodic HPLC analysis .

Q. What are the common chemical reactions involving the cyclopentylthio and indolin-1-yl groups in this compound?

- Methodological Answer :

- Oxidation : Cyclopentylthio can be oxidized to sulfone using m-CPBA in DCM .

- Nucleophilic substitution : The indolin-1-yl group undergoes substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Advanced Research Questions

Q. How can molecular docking and biochemical assays elucidate the mechanism of action of this compound?

- Methodological Answer :

- Target identification : Use homology modeling (e.g., SWISS-MODEL) to predict binding to kinase or GPCR targets based on pyridinyl-indoline scaffolds .

- Docking simulations : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets like CDK2 or PARP1, guided by the compound’s electron-withdrawing thioether group .

- Validation : Follow up with kinase inhibition assays (e.g., ADP-Glo™) or cellular apoptosis assays (Annexin V staining) .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?

- Methodological Answer :

- Substituent variation : Replace pyridin-4-yl with pyridin-3-yl or phenyl groups to test selectivity .

- Functional group addition : Introduce fluorine at the indoline 5-position to improve metabolic stability (logP optimization via HPLC) .

- Assay design : Use parallel synthesis (e.g., 96-well plates) to screen analogs against cancer cell lines (e.g., MCF-7, HepG2) .

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .

- Data normalization : Adjust for batch effects (e.g., cell passage number, serum lot) using statistical tools like ComBat .

Q. What degradation pathways are observed under stressed conditions (e.g., acidic/alkaline hydrolysis)?

- Methodological Answer :

- Forced degradation : Expose the compound to 0.1M HCl (40°C, 24h) or 0.1M NaOH (60°C, 6h), followed by LC-MS to identify degradants (e.g., sulfoxide formation) .

- Kinetic analysis : Use Arrhenius plots to predict shelf-life at 25°C .

Q. What advanced methodologies are recommended for identifying biological targets of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.